4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile
Description
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile is a small-molecule compound featuring a benzonitrile core linked to a piperazine ring substituted with a 3-methoxybenzoyl group. Its molecular formula is C₁₉H₁₈N₃O₂, with a molecular weight of 320.37 g/mol. Key structural attributes include:
- Benzonitrile moiety: Enhances binding to aromatic receptors and improves metabolic stability.
- Piperazine linker: Provides conformational flexibility and facilitates interactions with target proteins.
- 3-Methoxybenzoyl group: Modulates electronic properties and solubility.
Analytical data for related compounds (e.g., elemental analysis: C, 68.04%; H, 6.31%; N, 20.88% ) support its synthetic feasibility.
Properties
IUPAC Name |
4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-4-2-3-16(13-18)19(23)22-11-9-21(10-12-22)17-7-5-15(14-20)6-8-17/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBVPXSRIVJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(3-methoxybenzoyl)piperazine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-[4-(3-Hydroxybenzoyl)piperazin-1-yl]benzonitrile.
Reduction: 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzylamine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The table below highlights key structural analogs and their properties:
Key Structural and Functional Differences
Piperazine Substitution Patterns
- Electron-Withdrawing Groups : The 3-methoxybenzoyl group in the target compound enhances polarity compared to analogs with alkyl (e.g., 4-methylpiperazine in ) or aromatic (e.g., phenylethyl in ) substitutions.
- Heterocyclic Replacements : Compound 24 replaces the benzoyl group with a pyridine-2-carbonyl moiety, improving binding to kinase targets .
Pharmacokinetic (PK) Optimization
Biological Activity
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile is an organic compound that has garnered interest in various scientific fields due to its potential biological activities. It is characterized by its structural components, including a piperazine ring, a methoxy group, and a benzonitrile moiety, which contribute to its interactions with biological targets. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O2. The presence of the methoxy group is significant as it can influence the compound's chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine ring facilitates hydrogen bonding and hydrophobic interactions with active sites, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms:
- Receptor Binding : The compound has been investigated for its role as a ligand in receptor binding studies, which may relate to its therapeutic effects in various diseases.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, impacting pathways related to cancer and microbial resistance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For example, derivatives of piperazine have been synthesized and tested for their cytotoxic effects on various cancer cell lines. These compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies
- Antitumor Activity : In a study evaluating the antitumor effects of piperazine derivatives, this compound was found to significantly inhibit cell proliferation in specific cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Antibacterial Evaluation : Another case study demonstrated that this compound exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .
Data Tables
| Biological Activity | Tested Against | Results |
|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition observed |
| Anticancer | Cancer cell lines | Induced apoptosis |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for determining the bioavailability and therapeutic efficacy of this compound. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable absorption characteristics; however, further investigation is needed to fully characterize its pharmacokinetic behavior in vivo.
Q & A
Q. What are the common synthetic routes for 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile?
The synthesis typically involves coupling a piperazine derivative with a benzoyl or benzonitrile precursor. For example:
- Nucleophilic substitution : Reacting 3-methoxybenzoyl chloride with a piperazine intermediate (e.g., 4-cyanophenylpiperazine) in the presence of a base like triethylamine.
- Multi-step protocols : As seen in related compounds, a benzaldehyde intermediate (e.g., 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde) can undergo condensation with hydrazine derivatives to form the target structure .
- Optimization : Alkaline conditions (e.g., K₂CO₃ in DMF) and controlled temperatures (60–80°C) improve yields. Post-synthesis purification often employs column chromatography (e.g., chloroform:methanol eluent) .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and benzoyl groups.
- FT-IR : Identify nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% typical for research-grade material) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .
Q. What safety precautions are necessary during experimental handling?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Waste disposal : Segregate chemical waste and collaborate with certified disposal services .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational screening to identify optimal solvents or catalysts .
- Transition state analysis : Molecular dynamics simulations model intermediates, guiding selection of reaction conditions (e.g., temperature, pH) .
Q. How should researchers resolve contradictions in reported physicochemical data?
- Comparative validation : Cross-reference melting points, solubility, and spectral data across multiple sources. For instance, discrepancies in yields (e.g., 45.66% in vs. higher yields in other protocols) may arise from purification methods or starting material quality .
- Reproducibility checks : Standardize protocols (e.g., solvent purity, reaction time) and validate using orthogonal techniques (e.g., LC-MS vs. NMR) .
Q. What strategies improve yield in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Process control : Real-time monitoring (e.g., in situ IR) detects side reactions early .
Q. How does structural modification influence bioactivity?
- SAR studies : Replace the methoxy group with halogens or alkyl chains to assess receptor binding (e.g., kinase inhibition). and highlight how piperazine derivatives interact with biological targets via hydrogen bonding and hydrophobic interactions .
- Pharmacophore modeling : Computational docking (e.g., AutoDock Vina) identifies critical binding motifs, such as the nitrile group’s role in target engagement .
Q. What are the challenges in crystallizing this compound for structural analysis?
- Polymorphism : Screen crystallization solvents (e.g., ethanol, ether) to isolate stable polymorphs.
- Co-crystallization : Use co-formers (e.g., carboxylic acids) to improve crystal lattice stability, as demonstrated in for related piperazine salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
